

Technical Support Center: EN1441 Degradation of Androgen Receptor

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Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **EN1441** to study the degradation of the Androgen Receptor (AR) and its splice variants, particularly focusing on the mechanism independent of Cullin E3 ligases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **EN1441**?

EN1441 is a covalent degrader that selectively targets the Androgen Receptor (AR) and its splice variant AR-V7.^{[1][2]} Its mechanism is a two-fold process:

- **Direct Covalent Modification and Destabilization:** **EN1441** directly and covalently binds to cysteine residue C125 within an intrinsically disordered region of the AR's N-terminal domain.^{[3][4][5][6]} This modification induces a conformational change that destabilizes the AR and AR-V7 proteins.^{[3][4][5]}
- **Aggregation and Proteasomal Degradation:** The destabilized proteins are prone to aggregation and are subsequently cleared by the proteasome.^{[3][4][5][7]}

Q2: Is the **EN1441**-mediated degradation of AR dependent on Cullin E3 ligases?

No, the degradation of AR and AR-V7 by **EN1441** is independent of the Cullin family of E3 ubiquitin ligases.^{[3][4]} This has been experimentally demonstrated by the observation that the

neddylator inhibitor MLN4924, which blocks the activity of Cullin E3 ligases, does not prevent **EN1441**-induced degradation of AR and AR-V7.^{[3][4]}

Q3: How does the mechanism of **EN1441** differ from that of PROTACs like ARV-110?

The mechanism of **EN1441** is distinct from that of PROTACs (Proteolysis Targeting Chimeras) such as ARV-110. While both lead to proteasomal degradation, the upstream events differ significantly:

- **EN1441**: Induces degradation through direct covalent modification, leading to protein destabilization and aggregation, which is then recognized by the proteasome.^{[3][4]} This process does not rely on the recruitment of a specific E3 ligase.
- PROTACs (e.g., ARV-110): Function by forming a ternary complex between the target protein (AR) and an E3 ligase (like VHL or Cereblon), leading to ubiquitination of the target and its subsequent degradation by the proteasome.^{[3][4]} The function of PROTACs is therefore dependent on the activity of the recruited E3 ligase.

Q4: What is the role of the acrylamide warhead in **EN1441**?

The acrylamide group in **EN1441** serves as a covalent warhead. It is essential for the molecule's activity, as it forms the covalent bond with the C125 residue of AR and AR-V7.^[3] An analog of **EN1441** with an unreactive propenamide group does not induce the degradation of AR and AR-V7, highlighting the necessity of the covalent interaction.^[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or reduced degradation of AR/AR-V7 observed after EN1441 treatment.	Cell line does not express AR/AR-V7 with C125.	Confirm the AR sequence in your cell line. The C125S mutation has been shown to completely attenuate degradation. [3] [4]
EN1441 compound has degraded.	EN1441 should be stored properly (e.g., at -80°C for long-term storage) and freshly diluted for experiments. [1]	
Incorrect dose or treatment duration.	EN1441 shows dose-responsive degradation, with significant loss of AR/AR-V7 observed as early as one hour of treatment. [1] [3] [4] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.	
Degradation is blocked by a proteasome inhibitor but not by MLN4924, and you are trying to confirm the Cullin-independent mechanism.	This is the expected result.	This observation confirms that the degradation is proteasome-dependent but independent of Cullin E3 ligases. [3] [4]
Difficulty in detecting AR/AR-V7 aggregation.	Suboptimal cell lysis or fractionation protocol.	Use a protocol that separates cellular extracts into soluble and insoluble fractions. After treatment with EN1441 and a proteasome inhibitor (like bortezomib), an accumulation of AR/AR-V7 in the insoluble fraction should be observable. [3] [5]

EN1441 treatment leads to off-target effects.

EN1441 has known off-targets.

While showing modest selectivity, EN1441 can engage other cellular proteins. [3][5] It is important to include appropriate controls, such as the inactive analog CMZ139, and consider proteomic approaches to identify potential off-target effects in your experimental system.[3]

Quantitative Data Summary

Table 1: In Vitro Activity of **EN1441**

Parameter	Value	Target	Assay Condition
EC50	4.2 μ M	AR	Degradation in androgen-independent prostate cancer cells

This data is based on information from MedchemExpress and may not have been independently verified.[1]

Table 2: Effect of Inhibitors on **EN1441**-Mediated Degradation

Inhibitor	Target	Effect on EN1441-mediated Degradation	Conclusion
Bortezomib (BTZ)	Proteasome	Attenuates degradation	Degradation is proteasome-dependent[3][4]
MLN4924	Neddylation (Cullin E3 ligase activity)	Does not attenuate degradation	Degradation is independent of Cullin E3 ligases[3][4]

Experimental Protocols

Key Experiment: Assessing Cullin E3 Ligase Independence

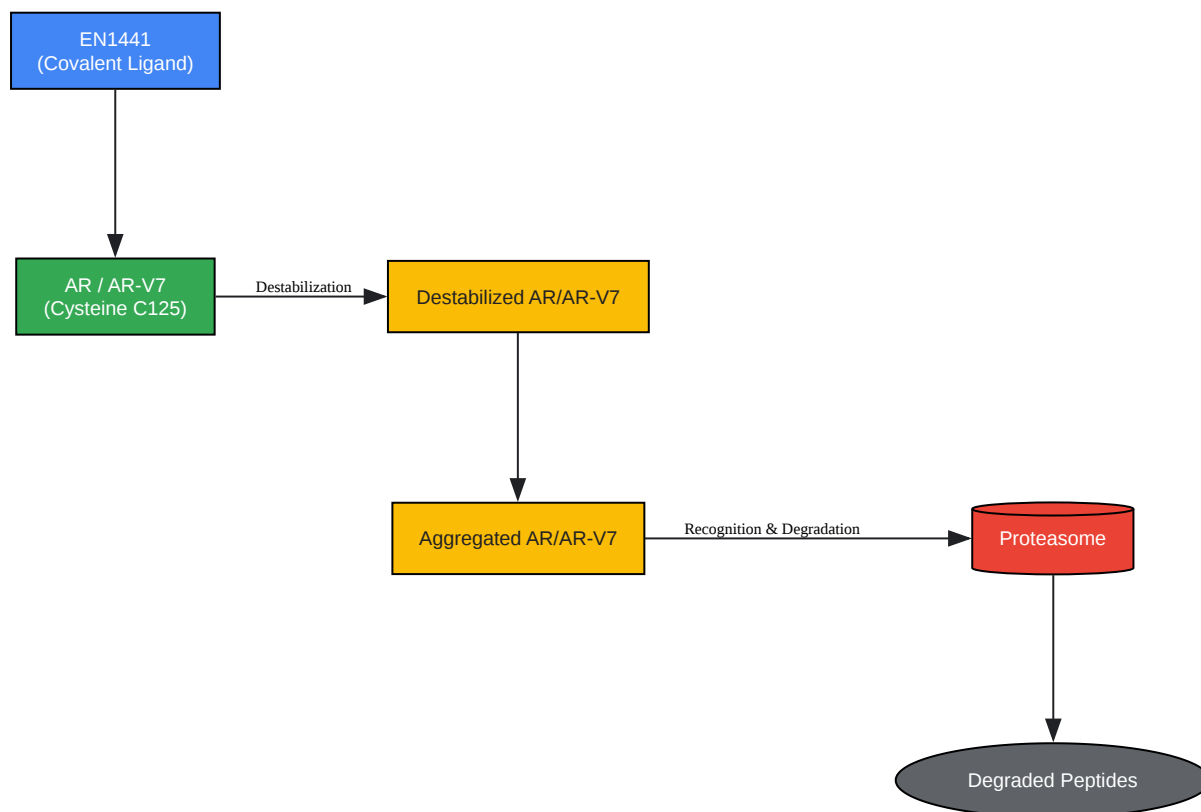
Objective: To determine if **EN1441**-mediated degradation of AR/AR-V7 is independent of Cullin E3 ligases.

Methodology:

- Cell Culture: Plate androgen-independent prostate cancer cells (e.g., 22Rv1) that endogenously express AR and AR-V7.
- Pre-treatment with Inhibitor: Pre-treat cells with the neddylation inhibitor MLN4924 (typically 1 μ M) for 1 hour to block the activity of Cullin E3 ligases. Include a DMSO vehicle control.
- **EN1441** Treatment: Treat the cells with **EN1441** at the desired concentration (e.g., 20 μ M) for a specified time (e.g., 24 hours). Include a vehicle control for **EN1441** treatment.
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:

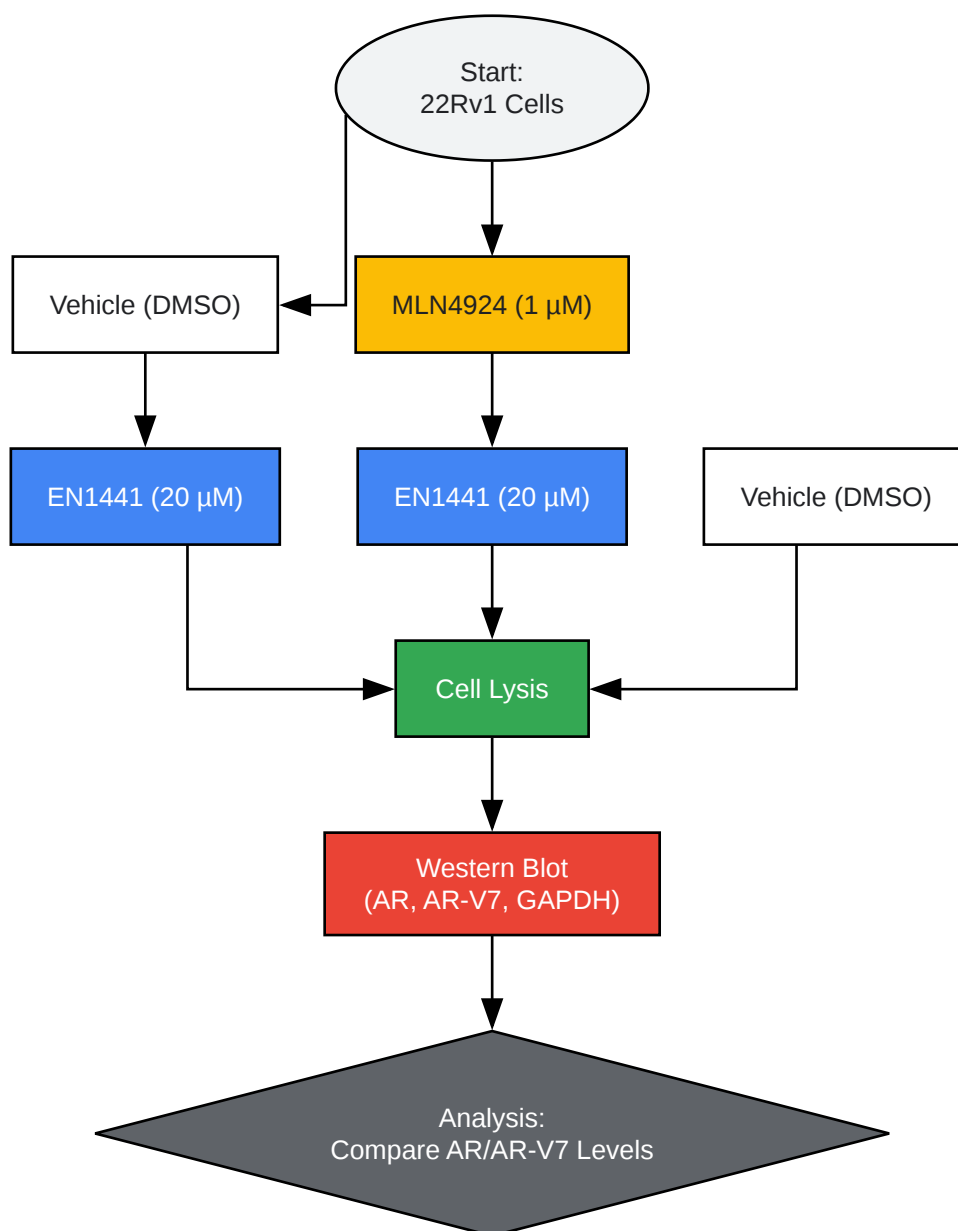
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH).
- Incubate with appropriate HRP-conjugated secondary antibodies.
- Visualize bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities. If **EN1441**-mediated degradation is Cullin-independent, there will be no significant difference in the reduction of AR/AR-V7 levels between cells treated with **EN1441** alone and those pre-treated with MLN4924.

Visualizations



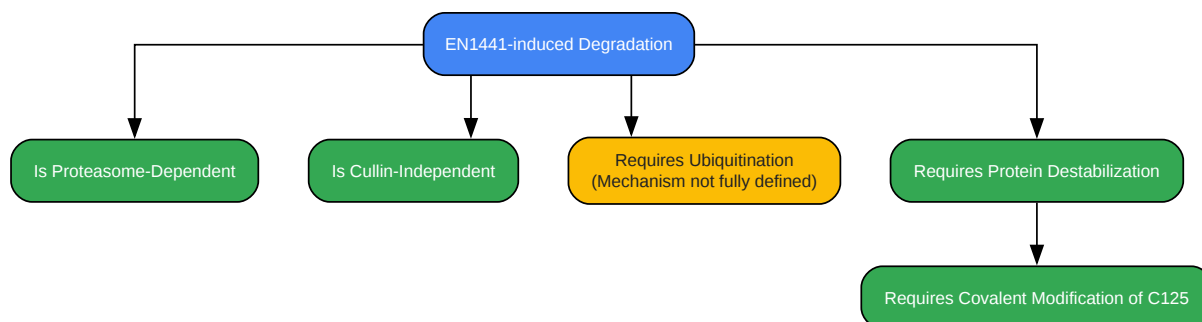
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Caption: Mechanism of **EN1441**-induced AR/AR-V7 degradation.



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Caption: Workflow for testing Cullin E3 ligase independence.



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Caption: Key dependencies of **EN1441**-mediated degradation.

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